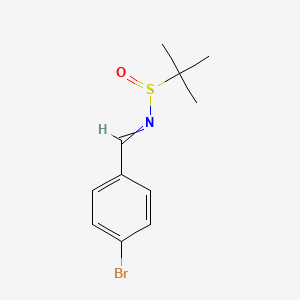

N-(4-Bromobenzylidene)-2-methylpropane-2-sulfinamide

Description

N-(4-Bromobenzylidene)-2-methylpropane-2-sulfinamide is a chiral sulfinamide derivative featuring a 4-bromobenzylidene group attached to the sulfinamide nitrogen. This compound serves as a critical intermediate in asymmetric synthesis, particularly in the stereoselective formation of C–N bonds. Its synthesis typically involves the condensation of 4-bromobenzaldehyde with 2-methylpropane-2-sulfinamide under basic conditions, as demonstrated in a protocol yielding 70% product purity after column chromatography . The (S,E)-configuration of the imine bond is confirmed by $^1$H NMR spectroscopy, with characteristic signals at δ 8.55 (s, 1H, imine proton) and 7.75 ppm (d, $J = 8.7$ Hz, 2H, aromatic protons) .

Properties

IUPAC Name |

N-[(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNOS/c1-11(2,3)15(14)13-8-9-4-6-10(12)7-5-9/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRVYZUIUHRGAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)N=CC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromobenzylidene)-2-methylpropane-2-sulfinamide typically involves the condensation reaction between 4-bromobenzaldehyde and 2-methylpropane-2-sulfinamide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent, such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography or high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromobenzylidene)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the imine group to an amine group.

Substitution: The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

Unfortunately, the search results provided do not contain information specifically on the applications of the compound "N-(4-Bromobenzylidene)-2-methylpropane-2-sulfinamide." However, the search results do provide information on related compounds and their applications, which may be relevant to your research.

Here's a summary of the relevant information from the search results:

JAK Inhibitors and Triazolo[1,5-a]pyridines

- Triazolo[1,5-a]pyridines that inhibit Janus Kinase (JAK) are useful in treating conditions involving cartilage, bone, and joint degradation, such as osteoarthritis .

- They can also be used for conditions involving inflammation or immune responses, such as Crohn's disease, rheumatoid arthritis, psoriasis, and asthma .

- Furthermore, JAK inhibitors may be used in treating proliferative diseases, including leukemias and solid tumors .

tert-Butanesulfinamide Applications

- tert-Butanesulfinamide is useful in the synthesis of N-heterocycles, which are present in biologically relevant structures such as nucleic acids, vitamins, and drugs .

- A reliable method involving N-tert-butanesulfinimines gives access to enantiopure or highly enantioenriched nitrogen heterocycles, including azetidines, pyrrolidines, piperidines, and their polycyclic derivatives .

Synthesis of Hydrazide Derivatives

- The synthesis of hydrazide derivatives, such as (E)-N'-(4-bromobenzylidene)-2-(4-isobutylphenyl)propanehydrazide (4a), has been reported .

- These compounds were synthesized by reacting benzaldehyde with Ibuprofen acid hydrazide and were confirmed by X-ray crystallography .

- Computational studies suggest these compounds have anti-inflammatory potential, with high binding affinity for the cyclooxygenase-2 (COX-2) enzyme .

Asymmetric Synthesis

Mechanism of Action

The mechanism of action of N-(4-Bromobenzylidene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The bromine atom and the imine group play crucial roles in its reactivity. The compound can form hydrogen bonds and van der Waals interactions with biological molecules, leading to its biological effects. Additionally, the presence of the sulfinamide group can enhance its binding affinity to certain enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfinamide Derivatives

Sulfinamides with analogous frameworks but varying substituents on the benzylidene or heteroaromatic rings exhibit distinct electronic, steric, and reactivity profiles. Below is a detailed comparison based on substituent effects, spectroscopic data, and synthetic utility.

Substituent Position and Electronic Effects

Spectroscopic Differentiation

- Aromatic Protons : The 4-bromo derivative exhibits a distinct doublet ($J = 8.7$ Hz) at 7.75 ppm for para-substituted aromatic protons, whereas the 3-methoxy analogue shows a multiplet (7.50–7.35 ppm) due to meta-substitution .

- Imine Proton : All compounds display a singlet near δ 8.55–8.56 ppm for the imine proton, confirming the E-configuration .

Key Research Findings

Yield Optimization : Electron-donating groups (e.g., methoxy) enhance condensation efficiency, while bromo groups necessitate longer reaction times or elevated temperatures .

Stereochemical Control : The E-configuration of the imine bond is conserved across derivatives, critical for enantioselective synthesis .

Functionalization Pathways : Brominated derivatives offer versatile post-synthetic modification routes, whereas methoxy or heteroaromatic variants prioritize stability and direct application .

Biological Activity

N-(4-Bromobenzylidene)-2-methylpropane-2-sulfinamide is a compound belonging to the class of sulfinamides, which have garnered attention for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant properties, antibacterial effects, and potential mutagenicity, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

This compound is synthesized through the condensation of 4-bromobenzaldehyde with 2-methylpropane-2-sulfinamide. The resulting compound features a sulfinamide group that is known for its reactivity and potential biological applications.

Antioxidant Activity

Antioxidant activity is a significant aspect of the biological profile of this compound. Studies indicate that compounds within this class exhibit varying degrees of radical scavenging ability. For instance, in a study evaluating related compounds, the presence of electron-donating groups was found to enhance antioxidant activity. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay results showed that certain derivatives displayed up to 89.45% scavenging ability compared to ascorbic acid, a standard antioxidant .

| Compound | DPPH Scavenging (%) |

|---|---|

| 4a | 51.22 |

| 4b | 89.45 |

| 4c | 23.96 |

| 4d | 56.56 |

| Ascorbic Acid | 92.47 |

Antibacterial Activity

The antibacterial activity of this compound has been investigated against various bacterial strains. The compound exhibited notable effectiveness against Gram-negative bacteria compared to Gram-positive strains. For example, in biofilm inhibition studies, compounds similar to this compound showed inhibition percentages of approximately 75% against E. coli, while the effectiveness against Staphylococcus aureus was lower .

| Compound | Biofilm Inhibition % (S.aureus) | Biofilm Inhibition % (E.coli) |

|---|---|---|

| 4a | 57.84 | 75.33 |

| 4b | 77.28 | 79.22 |

| Positive Control (Rifampicin) | 84.50 | 89.01 |

The mechanism behind this selective activity is attributed to the structural differences in bacterial cell walls, which allow for better penetration by compounds targeting Gram-negative bacteria .

Mutagenicity Studies

The mutagenic potential of this compound has also been assessed through various assays, revealing that certain derivatives may exhibit mutagenic properties depending on their substituents. For instance, compounds with specific halogen substitutions were found to be mutagenic in certain contexts . This highlights the importance of structural modifications in determining the biological safety profile of sulfinamide derivatives.

Case Studies and Research Findings

Several studies have explored the broader implications of sulfinamide compounds in drug development:

- Antioxidant and Antimicrobial Properties : A series of benzylidene derivatives were synthesized and evaluated for their antioxidant and antimicrobial activities, demonstrating significant potential for therapeutic applications .

- Enzyme Inhibition : Research has indicated that sulfinamides can act as enzyme inhibitors, which may contribute to their biological efficacy against various diseases, including cancer and diabetes .

- Biomedical Applications : Recent reviews highlight the versatility of Schiff base metal complexes derived from sulfinamides in biomedical applications, underscoring their potential as drug candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.